4-Ethoxybenzo[d]oxazole-2-carbonitrile
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Overview
Description
4-Ethoxybenzo[d]oxazole-2-carbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an ethoxy group attached to the benzene ring, which is fused with an oxazole ring, and a nitrile group at the 2-position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzo[d]oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with ethyl cyanoacetate under acidic conditions, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amino-substituted oxazole derivatives.
Substitution: Substituted oxazole derivatives with different functional groups.
Scientific Research Applications
4-Ethoxybenzo[d]oxazole-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxybenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzo[d]oxazole: Similar structure but lacks the nitrile group.
2-Methoxybenzo[d]oxazole: Similar structure with a methoxy group instead of an ethoxy group.
2-Ethoxy-5-chlorobenzo[d]oxazole: Similar structure with an additional chlorine atom.
Uniqueness
4-Ethoxybenzo[d]oxazole-2-carbonitrile is unique due to the presence of both the ethoxy and nitrile groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-ethoxy-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,2H2,1H3 |
InChI Key |
GMWINKBADXZUTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)C#N |
Origin of Product |
United States |
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